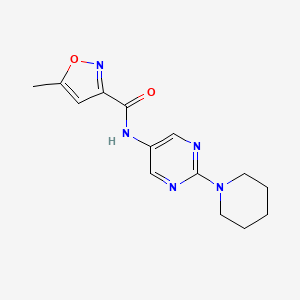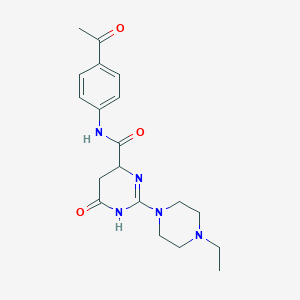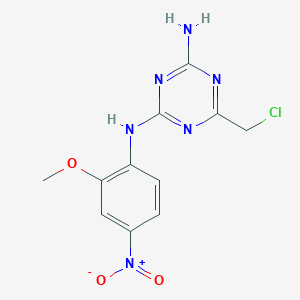![molecular formula C13H12ClN3O4S B11193134 4-Chloro-2-[(pyridin-3-ylmethyl)amino]-5-sulfamoylbenzoic acid](/img/structure/B11193134.png)
4-Chloro-2-[(pyridin-3-ylmethyl)amino]-5-sulfamoylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-2-{[(PYRIDIN-3-YL)METHYL]AMINO}-5-SULFAMOYLBENZOIC ACID is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a chlorinated benzene ring, a pyridine moiety, and a sulfonamide group
Preparation Methods
The synthesis of 4-CHLORO-2-{[(PYRIDIN-3-YL)METHYL]AMINO}-5-SULFAMOYLBENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Benzene Ring Intermediate: The initial step involves the chlorination of a benzene derivative to introduce the chlorine atom at the 4-position.
Introduction of the Pyridine Moiety: The next step involves the coupling of the chlorinated benzene intermediate with a pyridine derivative through a nucleophilic substitution reaction.
Sulfonamide Formation:
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce production costs. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-CHLORO-2-{[(PYRIDIN-3-YL)METHYL]AMINO}-5-SULFAMOYLBENZOIC ACID undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzene ring, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (eg, dichloromethane, ethanol), catalysts (eg, palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields
Scientific Research Applications
4-CHLORO-2-{[(PYRIDIN-3-YL)METHYL]AMINO}-5-SULFAMOYLBENZOIC ACID has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific biological targets. It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-CHLORO-2-{[(PYRIDIN-3-YL)METHYL]AMINO}-5-SULFAMOYLBENZOIC ACID involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-CHLORO-2-{[(PYRIDIN-3-YL)METHYL]AMINO}-5-SULFAMOYLBENZOIC ACID can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
4-CHLORO-2-{[(PYRIDIN-2-YL)METHYL]AMINO}-5-SULFAMOYLBENZOIC ACID: This compound differs in the position of the pyridine moiety, which can lead to differences in chemical reactivity and biological activity.
4-CHLORO-2-{[(PYRIDIN-4-YL)METHYL]AMINO}-5-SULFAMOYLBENZOIC ACID: Another positional isomer, this compound also exhibits distinct properties compared to the original compound.
4-CHLORO-2-{[(PYRIDIN-3-YL)METHYL]AMINO}-5-SULFONAMIDOBENZOIC ACID: This compound has a sulfonamide group instead of a sulfonyl group, which can affect its chemical and biological properties.
The uniqueness of 4-CHLORO-2-{[(PYRIDIN-3-YL)METHYL]AMINO}-5-SULFAMOYLBENZOIC ACID lies in its specific structural features and the resulting chemical and biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H12ClN3O4S |
|---|---|
Molecular Weight |
341.77 g/mol |
IUPAC Name |
4-chloro-2-(pyridin-3-ylmethylamino)-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C13H12ClN3O4S/c14-10-5-11(17-7-8-2-1-3-16-6-8)9(13(18)19)4-12(10)22(15,20)21/h1-6,17H,7H2,(H,18,19)(H2,15,20,21) |
InChI Key |
VNJMWCGTFGSIMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11193066.png)
![N-(3-chloro-4-methylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11193079.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B11193081.png)
![N-[2-(Piperidin-1-YL)pyrimidin-5-YL]-2-(trifluoromethyl)benzamide](/img/structure/B11193086.png)
![2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B11193094.png)
![6-butyl-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11193095.png)
![5-[(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole](/img/structure/B11193099.png)

![1-[(3-Cyanophenyl)methyl]-4-(4-fluorophenyl)-1H-indol-5-YL N,N-diethylcarbamate](/img/structure/B11193115.png)
![5-butyl-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11193130.png)
![2-(4-benzylpiperazin-1-yl)-6-{[(4-chlorophenyl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B11193131.png)
![4-cyclopentyl-5-[1-(3-methoxybenzoyl)-4-piperidyl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11193133.png)


